4-(3-Fluorophenoxy)butanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluorophenoxy)butanimidamide is an organic compound with the molecular formula C10H13FN2O and a molecular weight of 196.22 g/mol It is characterized by the presence of a fluorophenoxy group attached to a butanimidamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenoxy)butanimidamide typically involves the reaction of 3-fluorophenol with butanimidamide under specific conditions. One common method includes the use of an inorganic base to facilitate the reaction . The reaction conditions often involve controlled temperatures and the use of solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized for efficiency and cost-effectiveness. The use of crystallization methods for separation and purification is preferred over extraction and column isolation due to its simplicity and lower environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenoxy)butanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorophenoxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenoxybutanoic acid derivatives, while substitution reactions can produce a variety of substituted butanimidamides.
Scientific Research Applications
4-(3-Fluorophenoxy)butanimidamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenoxy)butanimidamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group plays a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(3-Fluorophenoxy)butanimidamide include:
- 4-(4-Fluorophenoxy)butanimidamide
- 4-(3-Chlorophenoxy)butanimidamide
- 4-(3-Bromophenoxy)butanimidamide
Uniqueness
This compound is unique due to the presence of the fluorine atom in the phenoxy group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H13FN2O |
---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
4-(3-fluorophenoxy)butanimidamide |
InChI |
InChI=1S/C10H13FN2O/c11-8-3-1-4-9(7-8)14-6-2-5-10(12)13/h1,3-4,7H,2,5-6H2,(H3,12,13) |
InChI Key |
ZLXJCTZVEBXYSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCCC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.